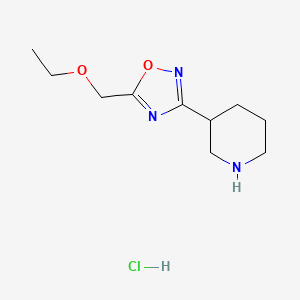

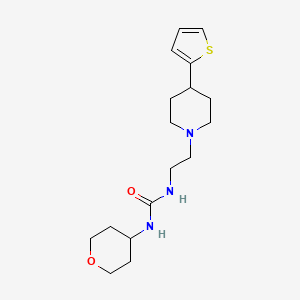

![molecular formula C13H17N3O2 B2964974 N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide CAS No. 1156923-15-7](/img/structure/B2964974.png)

N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide” is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.271 . It is available for scientific research needs .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide was obtained starting from 6-morpholin-4-ylpyridin-3-amine via the formation of ester and then converted to the corresponding Schiff bases with the reaction with aromatic aldehydes . The carbothioamide, obtained from the reaction of hydrazide with phenylisothiocyanate, was converted to the corresponding 1,2,4-triazole and 1,3,4-thiadiazole derivatives by the treatment with NaOH or H2SO4, respectively . The cyclocondensation of the carbothioamide with 4-chlorophenacyl bromide or ethyl bromoacetate produced the corresponding 1,3-thiazole or 1,3-thiazolidine derivatives, respectively .Molecular Structure Analysis

The molecular structure of “N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide” can be represented by the SMILES string: C=CC(=O)Nc1ccc(nc1)N1CCOCC1 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry Applications

Enaminones, closely related to the chemical structure , are versatile intermediates in the synthesis of heterocyclic compounds, such as pyridine, pyrimidine, and pyrrole derivatives. These compounds serve as scaffolds for synthesizing natural products and biologically active molecules, showcasing their importance in drug discovery and organic synthesis (Negri et al., 2004). Moreover, morpholine and its derivatives exhibit a wide range of pharmacological activities, highlighting their significance in the development of new therapeutic agents (Asif & Imran, 2019).

Environmental Applications

In environmental science, compounds like morpholine are investigated for their roles in the photocatalytic degradation of pollutants. The study of such degradation pathways aids in understanding and improving water purification technologies, particularly in the removal of hazardous substances from water sources (Pichat, 1997). This research is pivotal for developing safer and more efficient methods to tackle environmental pollution.

Advanced Material Development

The synthesis and application of nanofiltration membranes, incorporating specific chemical functionalities found in the compound of interest, represent another research avenue. These membranes have significant potential in water treatment, showcasing advancements in membrane technology for environmental applications (Shao et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, N-Methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine, indicates that it causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, immediate medical attention is required .

Wirkmechanismus

Target of Action

The primary target of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is urease, a class of large heteropolymeric enzymes with the active site containing two nickel (II) atoms . Ureases are widely distributed in nature and are found in a variety of plants, algae, fungi, and bacteria .

Mode of Action

N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide interacts with its target urease by binding to the active site of the enzyme, which contains three water molecules and a hydroxide ion bridged between two nickel ions . During the enzymatic reaction, urea replaces these three water molecules and bridges the two metal ions. The surrounding by a hydrogen-bonding network strongly activates the inert urea molecule; it is subsequently attacked by the hydroxide ion, forming a tetrahedral transition state .

Biochemical Pathways

The interaction of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide with urease affects the hydrolysis of urea to ammonia gas. This reaction is accelerated by urease at least 10^14 times over the spontaneous reaction . As a result of the enzymatic reaction, ammonia is released from the active site followed by the negatively charged carbamate .

Result of Action

The result of the action of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is the inhibition of urease activity, which can have significant effects at the molecular and cellular levels. For example, some compounds with similar structures have been found to be active on Mycobacterium smegmatis, and they displayed activity toward Candida albicans and Saccharomyces cerevisiae in high concentration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also important to note that the compound can cause severe skin burns and eye damage, and therefore, protective measures should be taken when handling it .

Eigenschaften

IUPAC Name |

N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-2-13(17)15-10-11-3-4-12(14-9-11)16-5-7-18-8-6-16/h2-4,9H,1,5-8,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYPSURBNNNZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CN=C(C=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-{[6-(Morpholin-4-yl)pyridin-3-yl]methyl}prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

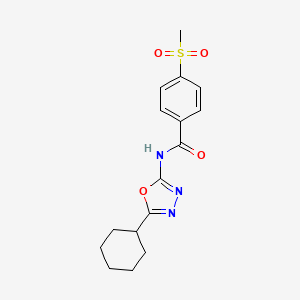

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)

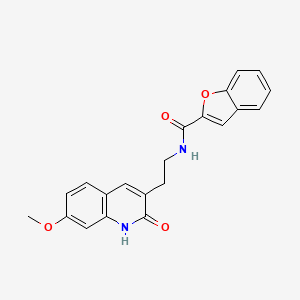

![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2964892.png)

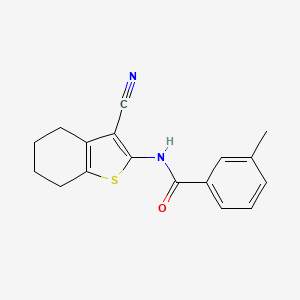

![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)

![2-Chloro-6-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2964909.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ol](/img/structure/B2964913.png)

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)